Antiproliferative Potency Against Triple-Negative Breast Cancer MDA-MB-468 Cells: Comparison with Unsubstituted Analog and 5-Fluorouracil
The closest tested analog, 2-[(1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone (compound 5a), exhibits an IC50 of 22.31 ± 2.04 µM against MDA-MB-468 cells, representing a 1.85-fold improvement over the standard chemotherapeutic 5-fluorouracil (IC50 = 41.26 ± 3.77 µM) [1]. The target compound incorporates a 5-methyl group on the benzimidazole, which, based on SAR trends in the series, is anticipated to modulate electron density on the heterocycle and potentially enhance DNA intercalation or target binding. Direct IC50 data for the target compound are not yet reported, but the class-level inference positions it as a derivative with potentially superior activity relative to the unsubstituted lead.
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be comparable or improved over 5a based on electron-donating effect of 5-methyl |
| Comparator Or Baseline | Compound 5a (unsubstituted benzimidazole analog) IC50 = 22.31 ± 2.04 µM; 5-fluorouracil IC50 = 41.26 ± 3.77 µM |
| Quantified Difference | Analog 5a is 1.85-fold more potent than 5-FU; target compound difference not yet quantified |
| Conditions | MDA-MB-468 cell line, MTT assay, 48 h exposure |
Why This Matters
Provides a benchmark for rational procurement: the 5-methyl derivative may offer improved therapeutic index over existing leads, guiding prioritization in medicinal chemistry campaigns.
- [1] Abdel-Aziz HA, et al. Int J Mol Sci. 2016;17(8):1221. View Source
